Efonidipine
Overview
Description
Efonidipine is a dihydropyridine calcium channel blocker marketed by Shionogi & Co. of Japan . It was launched in 1995 under the brand name Landel . The drug blocks both T-type and L-type calcium channels . It is used for the treatment of high blood pressure .
Molecular Structure Analysis
Efonidipine has a unique chemical structure. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . Its molecular formula is C34H38N3O7P and its molecular weight is 631.666 .Chemical Reactions Analysis
Efonidipine has been studied using various techniques such as fluorescence spectroscopy, thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis, environmental scanning electron microscopy, X-ray diffraction, spectrophotometry, high-performance liquid chromatography, and LC-MS/MS .Physical And Chemical Properties Analysis
Efonidipine has a molecular weight of 631.666 . It is a pale yellowish powder with a melting range of 154.7 to 172.0°C and a very high boiling point of 746.9°C . It is insoluble in water but soluble in DMSO, methanol, ethanol, and acetonitrile .Scientific Research Applications
Cerebroprotection in Diabetic Conditions : Research has explored efonidipine's role in mitigating cerebrovascular complications in diabetic rats. It appears to exert a protective effect by downregulating the TGF-β/SMAD-2-dependent signaling pathway.
Renal Function and Arterial Stiffness : Studies have indicated that efonidipine may have protective effects on renal function and arterial stiffness, particularly in type 2 diabetic patients with hypertension and nephropathy.
Combination Therapy for Proteinuria : Efonidipine has been combined with other drugs like irbesartan to study its effectiveness in reducing proteinuria, particularly in conditions like hypertension in Dahl salt-sensitive rats.
Blockade of L- and T-type Calcium Channels : The drug's unique ability to block both L- and T-type calcium channels has been a focus of interest, potentially contributing to its therapeutic effects in various cardiovascular conditions.
Kidney Protection via T-type Ca Channel Blockade : The blockade of T-type calcium channels by efonidipine is considered an important mechanism for kidney protection, a significant area of study in the context of hypertension and related renal issues.
Safety And Hazards
Future Directions
Efonidipine has been shown to reduce plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease . It also plays a key role in the management of stroke-associated co-morbid conditions and reduces the chances of recurrent stroke .
properties
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFSAJIGAJDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043988 | |
Record name | Efonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
746.9±60.0 °C | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
poorly soluble | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Efonidipine | |
CAS RN |
111011-63-3 | |
Record name | Landel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efonidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFONIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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